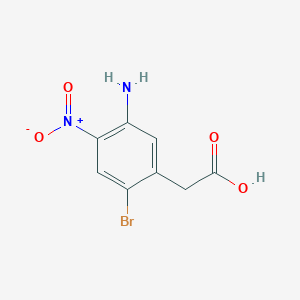
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate is an organic compound with significant implications in various fields of science, particularly in chemistry and biology. As a complex molecule, it exhibits interesting structural features and reactivity patterns that make it a subject of study in synthetic chemistry and potential therapeutic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate can be achieved through multiple steps, typically starting with the preparation of the core pyrrolidine ring, followed by the introduction of the bromopyridinyl group. Reactions often involve the use of coupling reagents like EDCI or DCC for ester formation, and palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: In an industrial setting, the production scale-up involves optimization of reaction conditions, solvent systems, and purification methods to achieve high yields and purity. Employing continuous flow reactors may also enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate undergoes various reactions including substitution, oxidation, and reduction.
Common Reagents and Conditions:
Substitution reactions: Often carried out under nucleophilic conditions using reagents such as sodium azide or sodium hydride.
Oxidation reactions: Typically performed using oxidizing agents like potassium permanganate or PCC (pyridinium chlorochromate).
Reduction reactions: Involve reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The products of these reactions vary depending on the specific functional group being targeted. For example, oxidation may convert an alcohol group into a carbonyl compound, while substitution reactions may introduce new substituents on the pyrrolidine or pyridinyl rings.
Applications De Recherche Scientifique
Chemistry: This compound serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for the construction of diverse molecular architectures.
Biology: In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting effects on certain biological pathways or receptors.
Medicine: Its structural features make it a candidate for drug development, particularly in the design of molecules targeting specific enzymes or receptors.
Industry: In the chemical industry, it could be used as an intermediate in the production of other valuable compounds.
Mécanisme D'action
The mechanism by which 1-(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate exerts its effects depends on its interaction with molecular targets. These may include:
Enzymatic inhibition or activation: By binding to enzyme active sites or allosteric sites, altering their activity.
Receptor modulation: Acting as an agonist or antagonist at specific receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
1-(Pyrrolidin-1-yl)-2-methylprop-2-en-1-yl acetate
3-Bromopyridin-2-yl acetate
Pyrrolidine derivatives with various substituents
This compound’s distinct chemical nature makes it a valuable subject for ongoing research in synthetic chemistry and applied sciences. How do you feel about diving into such detailed chemistry topics?
Propriétés
IUPAC Name |
[1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O4/c1-10(19)22-15(2,3)14(20)18-8-6-11(9-18)21-13-12(16)5-4-7-17-13/h4-5,7,11H,6,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMJNFJQRMPAAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(2-((9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2454524.png)

![5-bromo-2-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2454529.png)
![N-(4-methylcyclohexyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2454533.png)
![2-[(Dimethylamino)methylene]-3-(1-naphthyl)-3-oxo-propanenitrile](/img/structure/B2454534.png)
![2-(3-chlorophenyl)-5-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2454535.png)


![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2454538.png)


![(10-Fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)acetic acid](/img/structure/B2454542.png)
